

Unveiling the Chemical Landscape of ERK2 Allosteric-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *ERK2 allosteric-IN-1*

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This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of **ERK2 allosteric-IN-1**, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor discovery and development.

Core Chemical and Pharmacological Properties

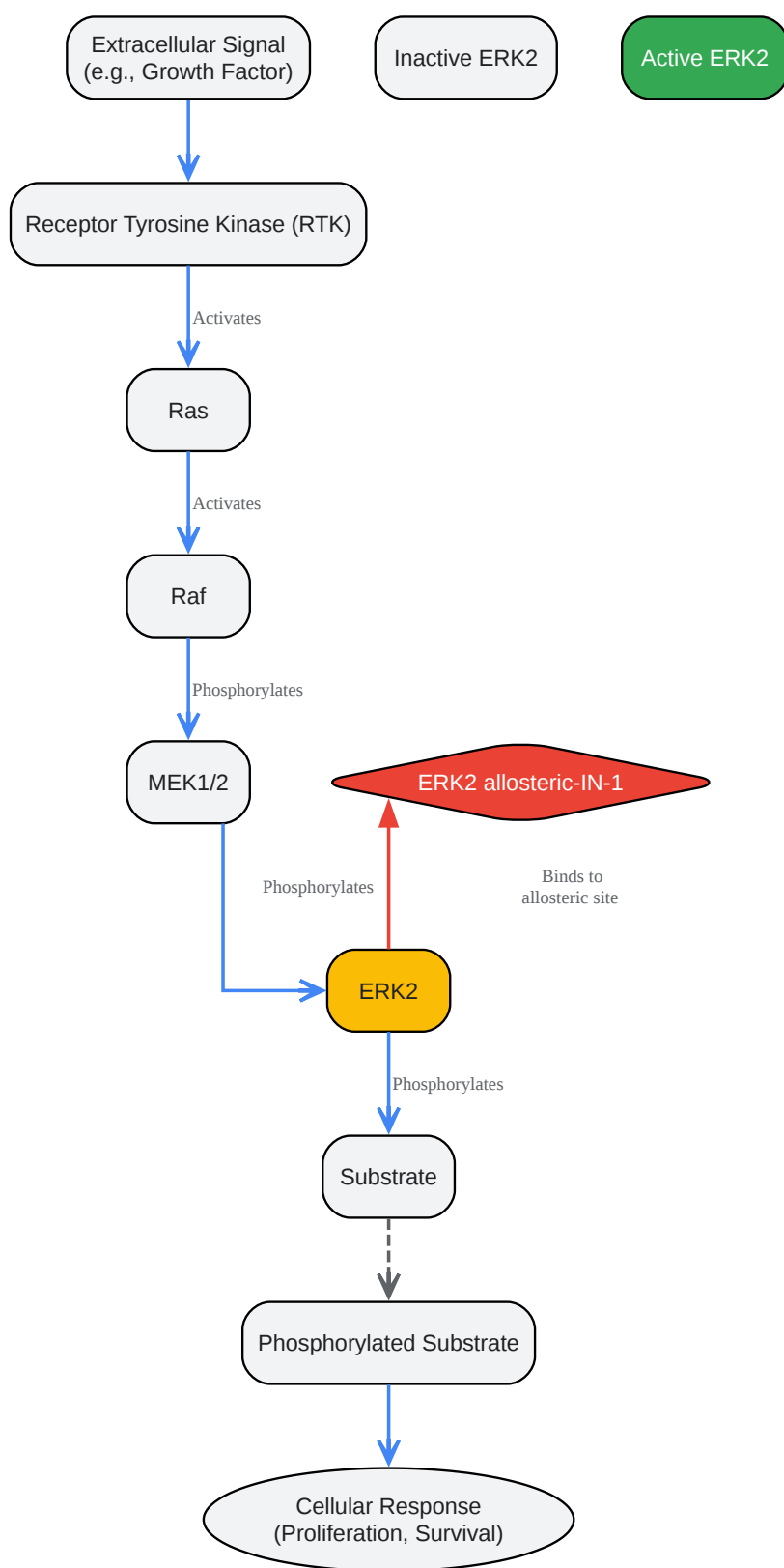
ERK2 allosteric-IN-1, also referred to as compound 1 in seminal literature, has emerged as a significant tool for studying the allosteric regulation of the ERK2 signaling pathway.^[1] Its key quantitative properties are summarized below for clear reference and comparison.

Property	Value	Reference
IC50	11 μ M	^[1]
CAS Number	872591-16-7	^[1]
Molecular Formula	C22H20N6O4	^[1]
Molecular Weight	432.43 g/mol	^[1]

Mechanism of Action: Allosteric Inhibition of the ERK Signaling Pathway

ERK2 is a critical component of the Ras-Raf-MEK-ERK signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.

Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, allosteric inhibitors like **ERK2 allosteric-IN-1** bind to a distinct, less conserved site on the enzyme. This binding event induces a conformational change that modulates the kinase's activity. The primary literature suggests that **ERK2 allosteric-IN-1** binds to a novel allosteric site on the ERK2 protein.[4]



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Caption: The ERK Signaling Pathway and the inhibitory action of **ERK2 allosteric-IN-1**.

Experimental Protocols for Characterization

The characterization of a novel allosteric inhibitor such as **ERK2 allosteric-IN-1** involves a multi-faceted experimental approach to determine its binding affinity, inhibitory activity, and structural basis of interaction.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ERK2 allosteric-IN-1** against ERK2.

General Methodology: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

- **Reaction Setup:** A reaction mixture is prepared containing recombinant ERK2 enzyme, a suitable substrate (e.g., a peptide or protein substrate of ERK2), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[5]
- **Inhibitor Addition:** **ERK2 allosteric-IN-1** is serially diluted to various concentrations and added to the reaction mixture. A control reaction with DMSO (the vehicle for the inhibitor) is also included.
- **Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[5]
- **Detection:** A reagent such as ADP-Glo™ is added to the reaction. This reagent first depletes the remaining ATP and then converts the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.[5]
- **Data Analysis:** The luminescence is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

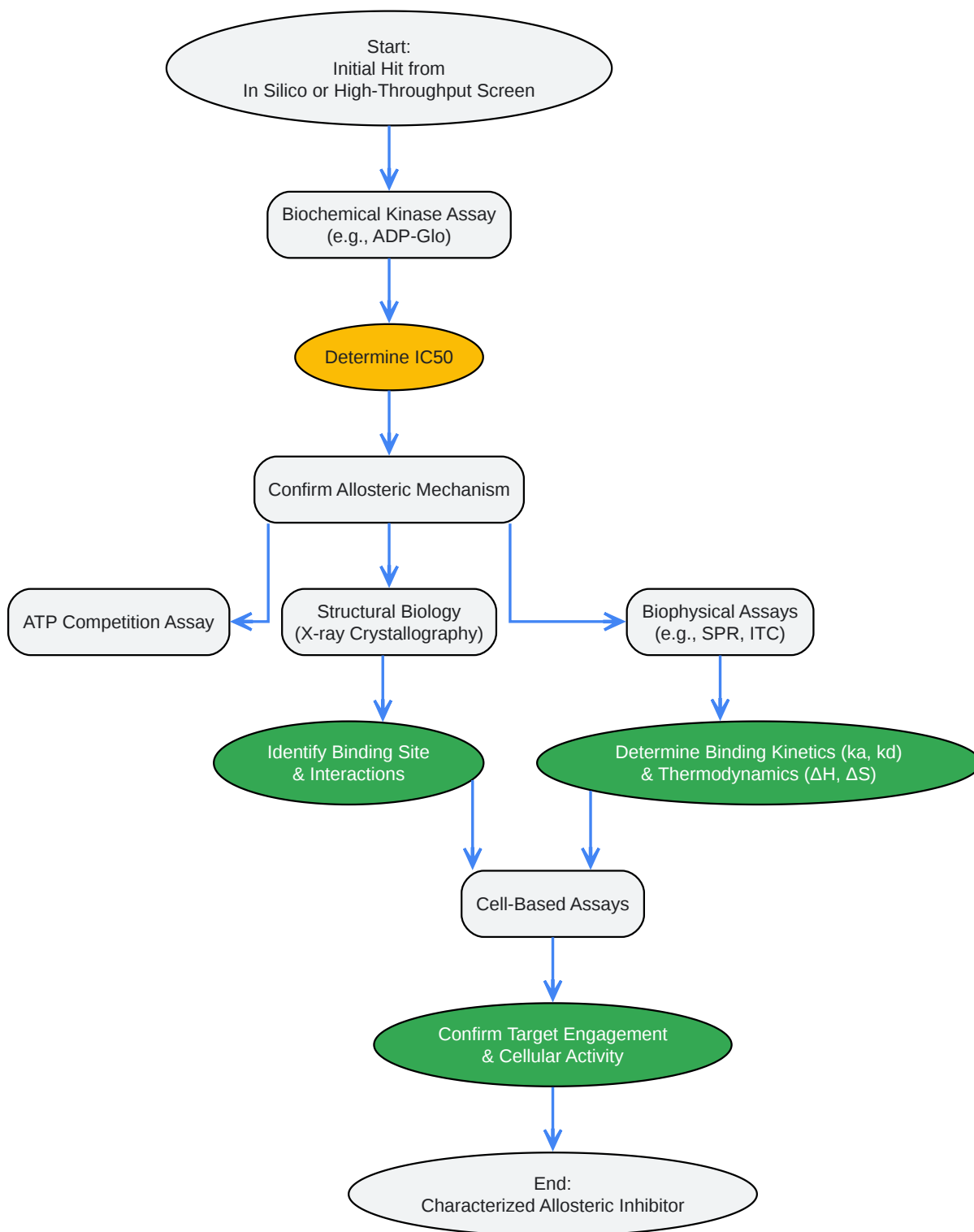
Objective: To determine the three-dimensional structure of ERK2 in complex with **ERK2 allosteric-IN-1**, revealing the specific binding site and interactions.

General Methodology:

- Protein Expression and Purification: Human ERK2 is expressed in a suitable system (e.g., E. coli) and purified to a high degree.[4]
- Complex Formation: The purified ERK2 protein is incubated with a molar excess of **ERK2 allosteric-IN-1** to ensure complex formation.
- Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. A rational surface-engineering approach, involving the mutation of surface residues distant from the binding site, can be employed to reduce unwanted crystal packing and facilitate the crystallization of the complex.[6]
- Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[4]
- Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the ERK2-inhibitor complex is built and refined.[4]

Experimental Workflow for Allosteric Inhibitor Characterization

The discovery and characterization of an allosteric inhibitor follows a logical progression of experiments to confirm its mechanism of action and binding properties.



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Caption: A typical experimental workflow for the characterization of an allosteric kinase inhibitor.

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